molecular formula C24H16ClFN4O B11220311 2-chloro-7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

2-chloro-7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11220311
M. Wt: 430.9 g/mol
InChI Key: SICBCJXSZQBNOK-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-triazolopyrimidine class, characterized by a fused tricyclic scaffold integrating chromene, triazole, and pyrimidine moieties. Key structural features include:

  • Substituents: A chlorine atom at position 2, a 2-fluorophenyl group at position 7, and a phenyl group at position 4.
  • Molecular Formula: C₂₅H₁₈ClFN₄O (inferred from analogs in ).
  • Molecular Weight: ~444.89 g/mol.

Properties

Molecular Formula

C24H16ClFN4O

Molecular Weight

430.9 g/mol

IUPAC Name

4-chloro-11-(2-fluorophenyl)-9-phenyl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C24H16ClFN4O/c25-15-10-11-19-17(12-15)21-20(23(31-19)14-6-2-1-3-7-14)22(16-8-4-5-9-18(16)26)30-24(29-21)27-13-28-30/h1-13,22-23H,(H,27,28,29)

InChI Key

SICBCJXSZQBNOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NC=NN5C3C6=CC=CC=C6F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the reaction of 2-chlorobenzoylketene with hydrazine hydrate to form the triazolo ring . This intermediate is then subjected to further reactions with appropriate reagents to introduce the fluoro and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-chloro-7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares the target compound with analogs differing in substituent positions and functional groups:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences Source
Target Compound 2-Cl, 7-(2-FPh), 6-Ph C₂₅H₁₈ClFN₄O 444.89 Reference compound [1, 2, 15]
6-(2-Methylphenyl) Analog () 2-Cl, 7-(2-FPh), 6-(2-MePh) C₂₅H₁₈ClFN₄O 444.89 Methyl group on phenyl at position 6
6-(4-Methylphenyl) Analog () 2-Cl, 7-(2-FPh), 6-(4-MePh) C₂₅H₁₈ClFN₄O 444.89 Methyl at para position on phenyl
6-(2-Fluorophenyl) Analog () 2-Cl, 6-(2-FPh), 7-(4-MePh) C₂₅H₁₈ClF₂N₄O 462.89 Fluorine on phenyl at position 6
6-(3,4-Dimethoxyphenyl) Analog () 2-Cl, 7-(2-FPh), 6-(3,4-diMeOPh) C₂₆H₂₀ClFN₄O₃ 490.93 Methoxy groups enhance polarity
Anticancer Lead () 5-Cl, 6-(triFPh), 7-NH(CF₃CH₂) Not Provided Trifluoromethyl and fluoro substitutions

Impact of Substituents on Pharmacological Activity

  • Fluorine Substitution : The 2-fluorophenyl group in the target compound aligns with structure-activity relationship (SAR) studies indicating that ortho-fluoro substituents on phenyl rings enhance tubulin-binding affinity and anticancer potency .
  • Chlorine Position : Chlorine at position 2 may improve metabolic stability compared to position 5 (as in ), though direct comparative data are lacking.
  • Phenyl vs.

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